molecular formula C6H15ClO2Si B8617521 Chloromethyl(diethoxy)methylsilane

Chloromethyl(diethoxy)methylsilane

Cat. No.: B8617521
M. Wt: 182.72 g/mol
InChI Key: UZYROSQHTXHLEU-UHFFFAOYSA-N
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Description

Chloromethyl(diethoxy)methylsilane (CAS: 2212-10-4), also known as chloromethylmethyldiethoxysilane, is a versatile organosilicon compound with the molecular formula C₆H₁₅ClO₂Si and a molecular weight of 182.72 g/mol . It features a chloromethyl (–CH₂Cl) group and two ethoxy (–OCH₂CH₃) substituents bonded to a central silicon atom. This structure confers dual reactivity: the chloromethyl group enables nucleophilic substitution, while the ethoxy groups facilitate hydrolysis and condensation reactions .

Properties

Molecular Formula

C6H15ClO2Si

Molecular Weight

182.72 g/mol

IUPAC Name

chloromethyl(diethoxymethyl)silane

InChI

InChI=1S/C6H15ClO2Si/c1-3-8-6(9-4-2)10-5-7/h6H,3-5,10H2,1-2H3

InChI Key

UZYROSQHTXHLEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[SiH2]CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Reactivity Profile
Chloromethyl(diethoxy)methylsilane C₆H₁₅ClO₂Si –CH₂Cl, –OCH₂CH₃ (×2) 182.72 Surface modifiers, silicone synthesis Hydrolysis, nucleophilic substitution
Trichloro(chloromethyl)silane CCl₃SiCH₂Cl –CH₂Cl, –Cl (×3) 213.95 Precursor for silicone resins High hydrolysis reactivity
Chloro(hexyl)dimethylsilane C₈H₁₉ClSi –C₆H₁₃, –CH₃ (×2) 178.78 Hydrophobic coatings, lubricants Low polarity, alkyl chain stability
3-Aminopropyl(diethoxy)methylsilane (APDMS) C₈H₂₁NO₂Si –NH₂(CH₂)₃, –OCH₂CH₃ (×2) 207.34 Pathogen detection, CO₂ capture, drug delivery Amine-mediated chemisorption
Diethoxy(3-glycidyloxypropyl)methylsilane C₉H₂₀O₄Si –OCH₂CH₂O– (epoxide), –OCH₂CH₃ (×2) 236.34 Affinity chromatography, biosensors Epoxide ring-opening reactions

Key Findings:

Reactivity Differences: this compound’s chloromethyl group is more reactive in nucleophilic substitutions compared to APDMS’s amino group, which excels in chemisorption (e.g., CO₂ capture) . Trichloro(chloromethyl)silane’s three chlorine atoms make it highly reactive toward hydrolysis, limiting its use in aqueous environments .

Functional Group Impact: Alkyl Chains: Chloro(hexyl)dimethylsilane’s hexyl group enhances hydrophobicity but reduces compatibility with polar substrates . Amino Groups: APDMS-functionalized materials show superior adsorption of heavy metals (e.g., Pd(II), Ir(III)) and pathogens due to amine coordination .

Application-Specific Performance: APDMS-functionalized cellulose nanofibers achieve a CO₂ uptake of 3.2 mmol/g at 273 K, outperforming many porous materials . this compound’s ethoxy groups enable controlled hydrolysis, making it ideal for siloxane network formation in coatings .

Preparation Methods

Key Parameters and Conditions

  • Temperature: 40–90°C to balance reaction kinetics and side-product formation.

  • Molar Ratios: A 1:2–3 ratio of chlorosilane to ethanol ensures complete substitution.

  • HCl Management: Gaseous HCl is neutralized using tertiary amines (e.g., triethylamine) or absorbed via cryogenic traps.

Challenges

  • Byproduct Formation: Excess ethanol may lead to oligomerization or etherification byproducts.

  • Purity Control: Distillation at 140–143°C under reduced pressure isolates the product.

Orthoester-Mediated Synthesis

Triethyl orthoformate ((CH₃CH₂O)₃CH) serves as both a solvent and HCl scavenger, enabling milder reaction conditions:

ClCH2Si(CH3)Cl2+2(CH3CH2O)3CHClCH2Si(CH3)(OCH2CH3)2+2CH3CH2Cl+byproducts\text{ClCH}2\text{Si(CH}3\text{)Cl}2 + 2\,(\text{CH}3\text{CH}2\text{O})3\text{CH} \rightarrow \text{ClCH}2\text{Si(CH}3\text{)(OCH}2\text{CH}3\text{)}2 + 2\,\text{CH}3\text{CH}_2\text{Cl} + \text{byproducts}

Advantages Over Direct Alkoxylation

  • Reduced Corrosivity: Triethyl orthoformate minimizes HCl release, simplifying equipment requirements.

  • Yield Optimization: Reported yields exceed 95% under optimal conditions.

Industrial-Scale Protocol

  • Reactor Setup: Chloromethylmethyldichlorosilane is added gradually to a mixture of triethyl orthoformate and catalytic ethanol (0.05–0.5 molar equivalents).

  • Temperature Control: Maintained at 60–90°C to prevent dimerization.

  • Distillation: Short-path distillation at 140–143°C achieves >99% purity.

Comparative Analysis of Synthesis Routes

ParameterDirect AlkoxylationOrthoester Method
Reaction Temperature 40–90°C60–90°C
Reaction Time 2–6 hours0.5–4 hours
Yield 70–85%95–99%
Byproducts HCl, oligomersEthyl chloride, formates
Scalability Moderate (HCl handling)High (continuous processes)

Economic and Environmental Considerations

  • Direct Method: Lower reagent costs but higher waste treatment expenses due to HCl.

  • Orthoester Method: Higher initial costs offset by reduced downstream purification needs.

Industrial Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors: Enhance heat transfer and reduce residence time, minimizing side reactions.

  • In Situ Monitoring: FTIR or Raman spectroscopy ensures real-time tracking of ethoxy group incorporation.

Waste Valorization

  • Ethyl Chloride Byproduct: Captured via condensation (−20°C) and repurposed in alkylation reactions.

  • Silica Residues: Converted to hydrophobic fillers for composite materials.

Emerging Methodologies and Innovations

Photocatalytic Alkoxylation

Preliminary studies suggest TiO₂-based catalysts under UV light enable room-temperature ethoxylation, though yields remain suboptimal (50–60%).

Biocatalytic Approaches

Lipases immobilized on mesoporous silica show promise in catalyzing silane-ethanol reactions, albeit with limited substrate tolerance .

Q & A

Q. What are the key synthetic routes for Chloromethyl(diethoxy)methylsilane, and how do reaction conditions influence purity?

this compound (CAS RN 2212-10-4) is synthesized via polycondensation of dichlorosilanes with alcohol derivatives. For example, dichloro(chloromethyl)methylsilane can react with ethanol under controlled anhydrous conditions to replace chlorine atoms with ethoxy groups . Reaction parameters such as temperature (optimized at 65–80°C), stoichiometric ratios (excess ethanol to ensure complete substitution), and inert gas purging (to prevent hydrolysis) critically impact yield and purity (>98% achievable via GC analysis) . Side products like residual chlorides require post-synthesis purification via fractional distillation .

Q. What analytical methods are recommended for characterizing this compound?

  • Gas Chromatography (GC): Primary method for assessing purity (>98% achievable), with hexane or ethyl acetate as solvents to avoid decomposition .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify structural integrity (e.g., methyl groups at δ 0.5–1.0 ppm, ethoxy signals at δ 3.4–3.8 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms functional groups (e.g., Si–O–C stretches at 1000–1100 cm⁻¹, C–Cl at 550–750 cm⁻¹) .

Q. How should researchers handle this compound to ensure safety and stability?

  • Storage: Under inert gas (N₂/Ar) at 15°C or below to prevent hydrolysis. Moisture exposure leads to decomposition into chloromethylsilanol and HCl .
  • Handling: Use anhydrous solvents (e.g., dry hexane) and Schlenk-line techniques. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory due to skin/eye irritation risks (H315/H319 hazards) .

Advanced Research Questions

Q. How can this compound be utilized in designing functional copolymers for material science applications?

The compound serves as a precursor for synthesizing polysiloxanes with tailored side chains. For example:

  • Polymerization: Polycondensation with dimethyldichlorosilane yields copolymers with chloromethyl and vinyl end-groups, enabling cross-linking via hydrosilylation .
  • 3D-Printed Ceramics: When combined with photoinitiators (e.g., TPO), UV-curable siloxane precursors form complex geometries for electromagnetic wave-absorbing metamaterials. Optimal formulations use 20–30 wt% silane in DMF/EA solvents .

Q. What strategies mitigate data contradictions in hydrolysis studies of this compound?

Conflicting hydrolysis rates in literature often arise from varying experimental conditions:

  • pH Dependence: Hydrolysis accelerates under alkaline conditions (pH > 10) due to OH⁻ nucleophilic attack on silicon. In acidic media (pH < 4), HCl byproducts further catalyze degradation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., H₂O/EtOH) promote rapid hydrolysis. Kinetic studies should standardize solvent systems and humidity controls .

Q. How can this compound be functionalized for environmental applications like heavy metal adsorption?

  • Surface Modification: React with 3-aminopropylsilanes to introduce amine groups, enabling chelation of Pt⁴⁺ or Sn²⁺ ions in wastewater. Functionalized zeolites show >90% Pt recovery at pH 2–3 .
  • Stability Testing: Adsorbent performance depends on silane grafting density (optimized at 0.5–1.2 mmol/g) and thermal stability (degradation onset >200°C via TGA) .

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